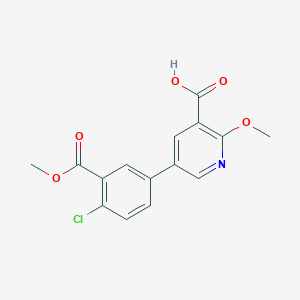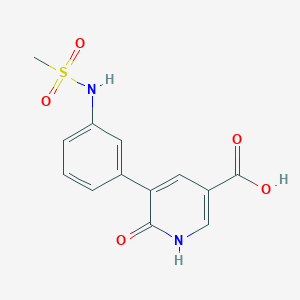
2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylsulfonylaminophenyl)isonicotinic acid (MSI) is an important organic compound used in a wide range of scientific and industrial applications. MSI is a derivative of isonicotinic acid, a naturally occurring compound found in various plants and animals, and is characterized by its unique structure and properties. MSI has been used in a variety of research applications, including drug development, enzyme inhibition, and chromatographic analysis. MSI also has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used to study the mechanism of action of various enzymes, including the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has also been used to study the inhibition of various enzymes, such as glutathione S-transferase, which is involved in the detoxification of drugs and other toxins. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has also been used in chromatographic analysis to separate and identify various compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% is not yet fully understood. However, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% also appears to inhibit other enzymes, such as glutathione S-transferase, which is involved in the detoxification of drugs and other toxins.
Biochemical and Physiological Effects
2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has a wide range of biochemical and physiological effects. In animal studies, 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has been shown to reduce the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has also been shown to inhibit other enzymes, such as glutathione S-transferase, which is involved in the detoxification of drugs and other toxins. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has also been shown to reduce inflammation and pain in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has several advantages for use in laboratory experiments. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% is a relatively simple and inexpensive compound to synthesize, and it is stable in a wide range of conditions. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% is not without its limitations. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% is a relatively weak inhibitor of enzymes, and its effects may be difficult to detect in some experiments.
Zukünftige Richtungen
The future of 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% is promising, as there are many potential applications for this compound. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% could be used to study the mechanism of action of various enzymes, as well as their inhibition. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% could also be used to study the effects of various drugs on the body, and to develop new drugs. 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% could also be used to study the effects of various toxins on the body, and to develop new treatments for toxic exposure. Finally, 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% could be used to study the biochemical and physiological effects of various compounds, and to develop new treatments for various diseases.
Synthesemethoden
2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% can be synthesized from isonicotinic acid in a two-step reaction. First, the isonicotinic acid is reacted with a methylsulfonyl chloride to form the intermediate 2-methylsulfonylisonicotinic acid. This intermediate is then reacted with an amine, such as aniline, to form the final product, 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95%. This synthesis method is simple, efficient, and cost-effective, making 2-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% a popular choice for many scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-(methanesulfonamido)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-14-12/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXQYRVZFSIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688357 |
Source


|
| Record name | 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-47-4 |
Source


|
| Record name | 2-{3-[(Methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














